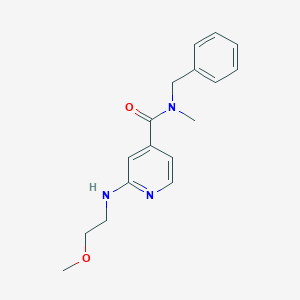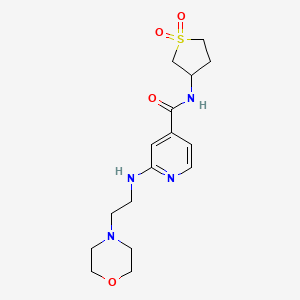![molecular formula C22H29N3O2 B6636658 (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in tumor growth and cell proliferation. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone in lab experiments is its potential as a therapeutic agent in cancer and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
For research on (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone include further studies on its mechanism of action, as well as its potential use in combination with other drugs in cancer and neurodegenerative disease treatment. Additionally, research on its potential use as an antioxidant in the prevention of age-related diseases may be warranted.
Métodos De Síntesis
The synthesis method of (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone involves the reaction of 2-(2-methoxyphenyl)ethylamine with 2-bromo-4-methoxy-1-(2-ethylpiperidin-1-yl)benzene, followed by the coupling reaction with 4-chloro-2-iodopyridine. The final product is obtained through a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Aplicaciones Científicas De Investigación
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone has been studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor properties and has been studied for its use in cancer treatment. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-19-9-6-7-15-25(19)22(26)18-12-14-24-21(16-18)23-13-11-17-8-4-5-10-20(17)27-2/h4-5,8,10,12,14,16,19H,3,6-7,9,11,13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYGHZUQIFPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC=C2)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)

![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)


